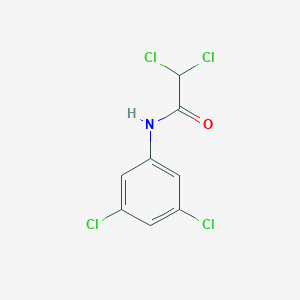
2,2-dichloro-N-(3,5-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2,2,3’,5’-tetrachloro- is a chlorinated derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This compound is characterized by the presence of four chlorine atoms attached to the acetanilide structure, which significantly alters its chemical and physical properties compared to the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2,2,3’,5’-tetrachloro- typically involves the chlorination of acetanilide. One common method involves the reaction of acetanilide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of Acetanilide, 2,2,3’,5’-tetrachloro- follows similar principles but on a larger scale. The process involves the use of large reactors where acetanilide is chlorinated using chlorine gas. The reaction mixture is then purified through various techniques such as recrystallization and distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, 2,2,3’,5’-tetrachloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted acetanilide derivatives.
Oxidation Reactions: Products include chlorinated benzoic acids and other oxidation products.
Reduction Reactions: Products include partially or fully dechlorinated acetanilide derivatives.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2,2,3’,5’-tetrachloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetanilide, 2,2,3’,5’-tetrachloro- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms enhances its reactivity and ability to form strong interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
2,2’,4’,5’-Tetrachloroacetanilide: Another chlorinated derivative with different chlorine substitution patterns.
2,2’,3’,4’-Tetrachloroacetanilide: Similar structure but with chlorine atoms at different positions.
Uniqueness
Acetanilide, 2,2,3’,5’-tetrachloro- is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
17641-00-8 |
|---|---|
Molekularformel |
C8H5Cl4NO |
Molekulargewicht |
272.9 g/mol |
IUPAC-Name |
2,2-dichloro-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-4-1-5(10)3-6(2-4)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
InChI-Schlüssel |
SSDPYDABCUKLMX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
Key on ui other cas no. |
17641-00-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















